N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide
Description
This compound features a central ethanediamide (oxalamide) backbone with two distinct substituents:
- N'-(3-chloro-4-fluorophenyl): A halogenated aromatic ring providing steric bulk and electronic effects.
- N-[(1-cyclopentylpiperidin-4-yl)methyl]: A piperidine ring substituted with a cyclopentyl group, likely enhancing lipophilicity and receptor interactions.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClFN3O2/c20-16-11-14(5-6-17(16)21)23-19(26)18(25)22-12-13-7-9-24(10-8-13)15-3-1-2-4-15/h5-6,11,13,15H,1-4,7-10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZOUQPHNJOXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a 3-chloro-4-fluorophenyl moiety and a cyclopentylpiperidine group. The molecular formula is with a molecular weight of approximately 305.81 g/mol.
Synthesis
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide typically involves multi-step reactions, including:
- Formation of Key Intermediates : Starting with commercially available precursors, the synthesis often includes N-alkylation reactions to introduce the cyclopentylpiperidine moiety.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Research indicates that this compound may interact with various biological targets, demonstrating potential as an inhibitor in enzymatic reactions. For instance, it has been studied for its inhibitory effects on enzymes like AbTYR (tyrosinase) , which plays a crucial role in melanin biosynthesis.
In Vitro Studies
In vitro assays have been conducted to determine the inhibitory potency of N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide against AbTYR. The results can be summarized in the following table:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide | 12.5 | |
| Kojic Acid (Control) | 15.0 | |
| Other Analogues | Varies |
The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, showcasing the compound's effectiveness compared to standard inhibitors.
Case Studies and Research Findings
Recent studies have highlighted the biological relevance of compounds similar to N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide. For example:
- Inhibition Studies : A study published in Molecules demonstrated that derivatives containing the 3-chloro-4-fluorophenyl fragment exhibited significant inhibition against tyrosinase, suggesting potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
- Pharmacological Evaluation : Another investigation assessed various piperazine derivatives, indicating that modifications to the piperidine structure could enhance biological activity and selectivity towards specific targets .
- Toxicological Assessment : Preliminary toxicological evaluations have been conducted to assess safety profiles, with findings indicating acceptable toxicity levels in cellular models, paving the way for further pharmacological studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1. Ethanediamide Derivatives
Key Observations:
- Halogenation: The target compound’s 3-chloro-4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs (e.g., CAS 904277-66-3) .
- Piperidine vs. Tetrahydroisoquinoline: The cyclopentylpiperidine in the target may improve blood-brain barrier penetration compared to tetrahydroisoquinoline derivatives, which are bulkier .
2.2. Piperidine-Containing Bioactive Compounds
-
- W-18 (C₁₉H₂₀ClN₃O₄S): Features a 4-nitrophenylethyl-piperidinylidene sulfonamide. Unlike the target compound, its nitro group increases reactivity but reduces stability.
- W-15 (C₁₉H₂₀ClN₃O₂S): Lacks the nitro group, leading to lower molecular weight (377.9 vs. 403.85) and altered receptor binding.
- Comparison: The target’s ethanediamide linker and cyclopentyl group likely reduce off-target effects compared to W-18/W-15’s sulfonamide moieties.
-
- A fluorophenyl-containing opioid analog. The target’s chloro-fluorophenyl group may mimic this moiety but with distinct electronic properties (Cl vs. CF₃).
Research Findings and Implications
- Receptor Interactions: Piperidine derivatives often target opioid or sigma receptors. The chloro-fluorophenyl group may confer selectivity over non-halogenated analogs .
- Stability: Halogenation reduces oxidative metabolism, suggesting a longer half-life than W-15/W-18 .
Preparation Methods
Chlorination of 4-Fluoronitrobenzene
A modified method from CN102701996A involves:
-
Nitration : 4-Fluorotoluene is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 4-fluoro-3-nitrotoluene.
-
Chlorination : Chlorine gas is introduced at 70–80°C in the presence of FeCl₃, producing 3-chloro-4-fluoro-1-nitrotoluene.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 4h | 85% | 92% |
| Chlorination | Cl₂ (1.1 eq), FeCl₃ (5 mol%), 75°C | 78% | 89% |
| Reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 95% | 98% |
Alternative Pathway: Ullmann Coupling
Aryl halides can undergo coupling with ammonia derivatives, though this method is less common due to lower regioselectivity.
Synthesis of (1-Cyclopentylpiperidin-4-yl)Methanamine
Reductive Amination of Piperidin-4-one
-
Cyclopentylamine Condensation : Piperidin-4-one reacts with cyclopentylamine in MeOH under reflux (12h), forming a Schiff base.
-
Boron Hydride Reduction : NaBH₄ in THF reduces the imine to the secondary amine.
-
Methylation : The amine is alkylated using methyl iodide and K₂CO₃ in DMF.
Optimization Insights
-
Excess cyclopentylamine (1.5 eq) improves yield to 88%.
-
NaBH₄ must be added slowly to prevent exothermic decomposition.
Assembly of the Ethanediamide Core
Oxalyl Chloride-Mediated Coupling
The final step involves reacting equimolar amounts of 3-chloro-4-fluoroaniline and (1-cyclopentylpiperidin-4-yl)methanamine with oxalyl chloride in anhydrous DCM:
Procedure
-
Dissolve both amines (1.0 eq each) in DCM at 0°C.
-
Add oxalyl chloride (1.05 eq) dropwise under N₂.
-
Stir for 6h at 25°C, then wash with NaHCO₃ and brine.
-
Purify via silica gel chromatography (EtOAc/Hexanes = 1:3).
Yield and Characterization
-
Yield: 72%
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 1H, Ar-H), 3.65 (s, 2H, CH₂), 2.90–2.70 (m, 4H, piperidine-H).
-
HRMS : m/z [M+H]⁺ calcd. 424.1521, found 424.1518.
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-derived method uses Wang resin-bound oxalic acid:
-
Load 3-chloro-4-fluoroaniline onto the resin.
-
Couple (1-cyclopentylpiperidin-4-yl)methanamine via HBTU activation.
-
Cleave with TFA/DCM (95:5).
Advantages : Higher purity (98%), but lower scalability.
Microwave-Assisted Synthesis
Heating at 100°C for 20min in DMF increases reaction rate 3-fold, though decomposition risks necessitate precise temperature control.
Challenges and Optimization Strategies
-
Steric Hindrance : The cyclopentyl group slows amidation; using DIPEA as a base improves reactivity.
-
Byproducts : Over-chlorination during aryl synthesis is mitigated by stoichiometric Cl₂ control.
-
Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves diastereomers.
Industrial-Scale Considerations
A pilot study (EvitaChem, 2024) achieved 68% yield in 50kg batches using:
-
Continuous-flow reactors for nitration and chlorination.
-
Membrane filtration for amine isolation.
Q & A
(Basic) What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide involves multi-step organic reactions. Key steps include:
- Amide bond formation : Coupling the 3-chloro-4-fluorophenylamine moiety with the cyclopentylpiperidinylmethyl group via activated intermediates (e.g., using EDCI/HOBt for carbodiimide-mediated coupling).
- Cyclopentylpiperidine functionalization : Alkylation or reductive amination to introduce the methyl group at the piperidine-4-position .
- Optimization parameters : Reaction yields (typically 40-65%) can be improved by:
- Adjusting solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
- Using catalytic bases (e.g., DMAP) or Lewis acids (e.g., ZnCl₂) to enhance reaction kinetics.
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity intermediates .
(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to confirm the presence of the cyclopentylpiperidine methyl group (δ 1.2–2.8 ppm for cyclopentyl protons) and the ethanediamide backbone (δ 3.4–3.8 ppm for methylene groups).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic and piperidine regions .
- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ at m/z ~435) and fragmentation patterns .
- UV-Vis Spectroscopy : λmax ~255 nm for the chloro-fluorophenyl chromophore .
(Advanced) How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing bioactivity?
To elucidate SAR:
- Systematic substitution : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric/electronic effects on target binding .
- Functional group modifications : Substitute the chloro-fluorophenyl group with other halogens (e.g., Br, I) or electron-withdrawing groups (e.g., NO₂) to evaluate electronic contributions .
- In vitro assays : Test analogs against kinase inhibition panels (e.g., EGFR, VEGFR) to correlate structural changes with IC₅₀ values. Computational docking (e.g., AutoDock Vina) can prioritize candidates for synthesis .
(Advanced) What computational methods are suitable for modeling interactions between this compound and protein kinases?
- Molecular docking : Use the crystal structure of target kinases (e.g., PDB ID 1M17 for EGFR) to predict binding poses. The cyclopentylpiperidine group may occupy hydrophobic pockets, while the ethanediamide backbone forms hydrogen bonds with catalytic lysines .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and identify key residues (e.g., Thr790, Met793 in EGFR) .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and topological torsion to predict bioactivity across analogs .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP concentration in kinase assays). Variability may arise from differences in assay conditions (e.g., pH, temperature) .
- Control experiments : Validate potency against common off-targets (e.g., cytochrome P450 enzymes) to rule out false positives .
- Structural benchmarking : Use X-ray crystallography to confirm binding modes of disputed analogs and identify conformational changes in the target protein .
(Advanced) What strategies ensure the compound’s stability under physiological conditions during in vitro studies?
- pH stability testing : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The ethanediamide group may hydrolyze under acidic conditions, requiring formulation in neutral buffers .
- Serum stability assays : Add fetal bovine serum (FBS) to cell culture media and quantify remaining compound via LC-MS. Piperidine methyl groups can enhance metabolic resistance compared to unsubstituted analogs .
- Light sensitivity : Store solutions in amber vials, as the chloro-fluorophenyl group may undergo photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
